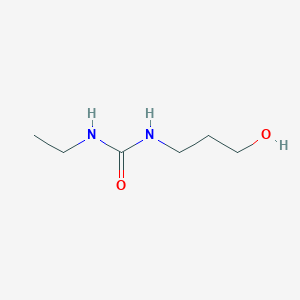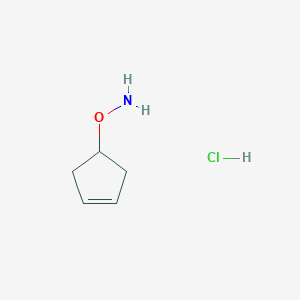
1-Ethyl-3-(3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-3-(3-hydroxypropyl)urea is a chemical compound with the linear formula C6H14N2O2 . It has a molecular weight of 146.191 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 urea derivative, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Synthesis and Biological Activity
- 1-Ethyl-3-(3-hydroxypropyl)urea derivatives have been studied for their potential in medicinal chemistry. For example, certain 1,3-disubstituted ureas have shown significant antiarrhythmic and hypotensive properties. One compound, 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, demonstrated strong hypotensive action, while others showed antiarrhythmic activity comparable to the drug Propranolol (Chalina, Chakarova, & Staneva, 1998).
Chemical Properties and Reactions
- In chemical research, 1-Ethyl-3-(3-hydroxypropyl)urea and its derivatives have unique properties that are valuable in various synthetic processes. For instance, certain urea derivatives have been used to study their effects on spectropolarimetric measurements, particularly in the context of circular dichroism. These studies are crucial for understanding the evolving secondary structural changes in bioconjugation and peptide synthesis (Kubilius & Tu, 2017).
Applications in Polymer Science
- Urea derivatives, including 1-Ethyl-3-(3-hydroxypropyl)urea, have been explored in polymer science. Their properties have been utilized in the synthesis of specific oxetanes, which are novel components in cationic ring-opening polymerization. This research is significant for the development of new materials with potential applications in various industries (Annby, Rehnberg, Samuelsson, & Teichert, 2001).
properties
IUPAC Name |
1-ethyl-3-(3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-7-6(10)8-4-3-5-9/h9H,2-5H2,1H3,(H2,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHIUPOERZWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)




![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)

![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)


![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)
